
N-cyclopentyladamantan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyladamantan-1-amine is a compound that combines the unique structural features of adamantane and cyclopentanamine. Adamantane is a highly symmetrical polycyclic cage molecule known for its stability and rigidity, while cyclopentanamine is a five-membered ring containing an amine group. The combination of these two structures results in a compound with interesting chemical and physical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantylcyclopentanamine typically involves the reaction of adamantane derivatives with cyclopentanamine. One common method is the condensation of adamantanone with cyclopentanamine in the presence of a strong base such as potassium hydroxide (KOH) and a phase transfer catalyst like 18-crown-6. This reaction proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of adamantylcyclopentanamine can be scaled up using similar synthetic routes. The key steps involve the preparation of adamantanone and its subsequent reaction with cyclopentanamine. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyladamantan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted adamantylcyclopentanamine derivatives.
Scientific Research Applications
N-cyclopentyladamantan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biological systems due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings
Mechanism of Action
The mechanism of action of adamantylcyclopentanamine involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on target proteins, modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the structural features of the compound .
Comparison with Similar Compounds
N-cyclopentyladamantan-1-amine can be compared with other similar compounds, such as:
Amantadine: An antiviral and antiparkinsonian drug that contains an adamantane moiety.
Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane structure.
Rimantadine: Another antiviral drug with an adamantane core.
The uniqueness of adamantylcyclopentanamine lies in its combination of the adamantane and cyclopentanamine structures, which imparts distinct chemical and biological properties compared to other adamantane-based compounds .
Properties
CAS No. |
134293-29-1 |
|---|---|
Molecular Formula |
C15H25N |
Molecular Weight |
219.37 g/mol |
IUPAC Name |
N-cyclopentyladamantan-1-amine |
InChI |
InChI=1S/C15H25N/c1-2-4-14(3-1)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-14,16H,1-10H2 |
InChI Key |
JHVOJYUPDOQKIQ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
C1CCC(C1)NC23CC4CC(C2)CC(C4)C3 |
Synonyms |
adamantylcyclopentanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


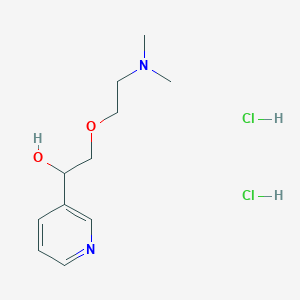
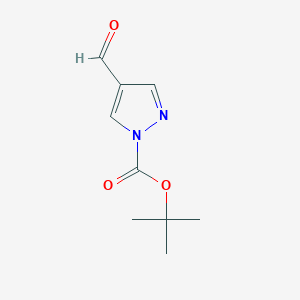
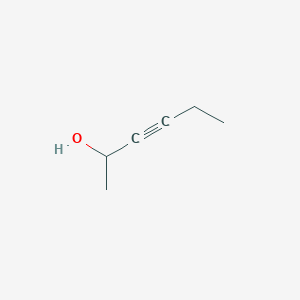
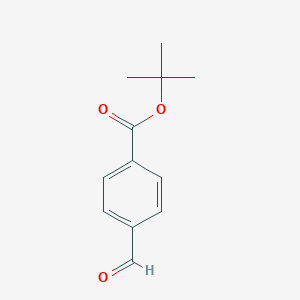
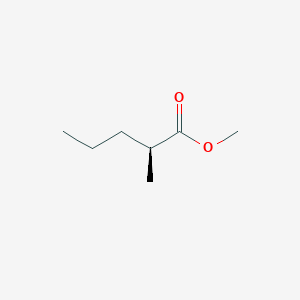
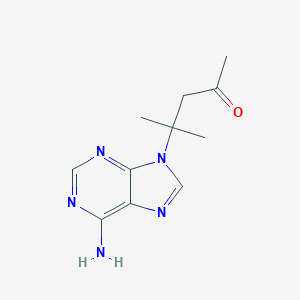

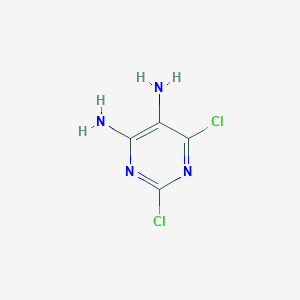
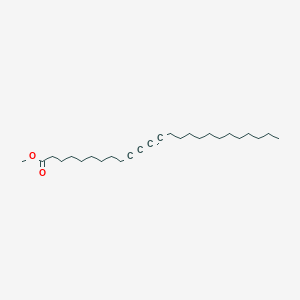


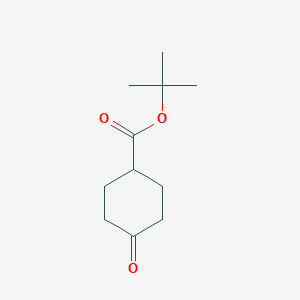
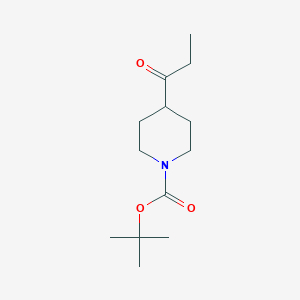
![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)
